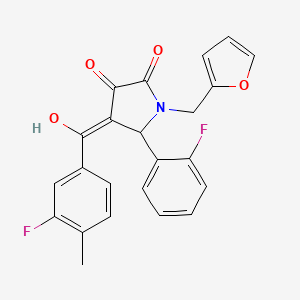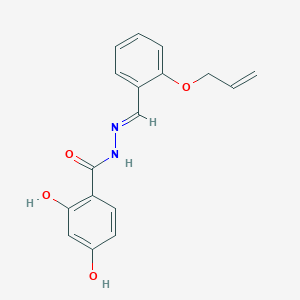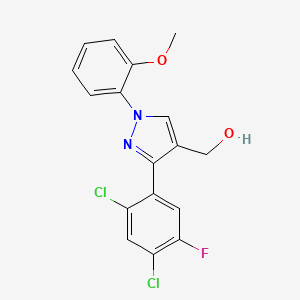![molecular formula C17H16FN3O2 B12024116 N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B12024116.png)
N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is an organic compound characterized by the presence of both ethyl and fluorophenyl groups attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide typically involves the condensation of 4-ethylphenylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Catalysts: Acid catalysts such as hydrochloric acid or Lewis acids like zinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: Secondary amines with retained ethyl and fluorophenyl groups.
Substitution: Various substituted fluorophenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine:
- Explored for its potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, leading to inhibition or modulation of their activity. The exact molecular pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
- N-(4-methylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide
- N-(4-ethylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
- N-(4-ethylphenyl)-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide
Comparison:
N-(4-methylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.
N-(4-ethylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
N-(4-ethylphenyl)-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide: Bromine substitution can lead to different reactivity patterns and possibly enhanced biological effects due to the larger atomic size and different electronegativity.
Properties
Molecular Formula |
C17H16FN3O2 |
|---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16FN3O2/c1-2-12-5-9-15(10-6-12)20-16(22)17(23)21-19-11-13-3-7-14(18)8-4-13/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
NUFJVJLIEHVGJN-YBFXNURJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)

![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)
![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12024086.png)



![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12024109.png)
![N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024113.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide](/img/structure/B12024115.png)

